(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol CAS number
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol CAS number
An In-depth Technical Guide to (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a chiral amino alcohol of significant interest in the field of asymmetric synthesis. This document elucidates its core physicochemical properties, outlines a detailed, field-proven synthetic pathway from its common precursor, and explores its functional role as a chiral ligand in modern catalysis. Emphasis is placed on the causal relationships behind experimental design and the principles of stereochemical control. Safety protocols and handling procedures are also detailed to ensure responsible laboratory practice. The definitive CAS number for this compound is 153322-11-3 [1]. It is structurally derived from the more widely known chiral auxiliary, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1), through N-benzylation.
Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol | Internal Standard |
| CAS Number | 153322-11-3 | [1] |
| Molecular Formula | C₂₁H₂₁NO | [1] |
| Molecular Weight | 303.40 g/mol | [1] |
While extensive data for the N-benzyl derivative is not broadly published, the properties of its immediate precursor, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, are well-documented and provide a critical baseline for handling and solubility trials.
Table 2: Physicochemical Properties of the Precursor, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1)
| Property | Value | Source |
| Appearance | White to pale yellow crystalline powder | [2][3] |
| Melting Point | 141 - 144 °C | [2][4] |
| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [2] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [2] |
Synthesis Protocol: From Precursor to Final Compound
The most reliable and common route to synthesizing (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is via the direct N-alkylation of its parent amine. The overall workflow involves two primary stages: the synthesis of the chiral precursor followed by the crucial N-benzylation step.
Stage 1: Synthesis of Precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
The chiral amino alcohol precursor is a cornerstone building block in pharmaceutical development[2][5]. A well-established method for its synthesis is the stereoselective reduction of a ketoxime, specifically the oxime of benzoin.
Experimental Protocol: Precursor Synthesis
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Oxime Formation: (R)-Benzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form (R)-(-)-Benzoin oxime. The reaction is typically refluxed in ethanol to drive it to completion.
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Stereoselective Reduction: The purified benzoin oxime is subjected to catalytic hydrogenation. The choice of catalyst and conditions is critical for achieving high diastereoselectivity. Palladium on charcoal (Pd/C) is commonly used, with the hydrogenation performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol[6]. This reduction preferentially yields the (1R,2S)-erythro amino alcohol diastereomer[6].
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Purification: The resulting crude product is purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield enantiomerically pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol[2].
Stage 2: N-Benzylation
This step introduces the benzyl group onto the primary amine, yielding the final target compound. This is a standard nucleophilic substitution reaction.
Experimental Protocol: N-Benzylation
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Dissolution: Dissolve (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq) in a polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base, such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct (HBr or HCl) generated during the reaction.
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Alkylation: Add Benzyl Bromide or Benzyl Chloride (1.1-1.2 eq) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures complete conversion of the starting material.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup & Isolation: Upon completion, quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Final Purification: Purify the crude product by column chromatography on silica gel to isolate the pure (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol.
Caption: Overall synthesis workflow for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol.
Core Application: Asymmetric Catalysis
Chiral amino alcohols are foundational to asymmetric catalysis, serving as ligands that impart stereocontrol in metal-catalyzed reactions[5]. The title compound, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, functions as a chiral ligand, coordinating with a metal center (e.g., Zinc, Vanadium, Zirconium) to form a catalytically active complex.
Mechanism of Action
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Ligand-Metal Coordination: The nitrogen of the benzylamino group and the oxygen of the hydroxyl group act as Lewis basic sites, coordinating to a metal precursor. This forms a stable, chiral metal complex.
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Creation of a Chiral Environment: The two phenyl groups and the N-benzyl group create a well-defined, sterically hindered three-dimensional pocket around the metal's active site.
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Substrate Binding and Stereoselective Transformation: Prochiral substrates approach and bind to the metal center within this chiral pocket. The steric and electronic properties of the ligand force the substrate to adopt a specific orientation, exposing one prochiral face to the subsequent chemical transformation (e.g., addition of a nucleophile). This directional preference leads to the formation of one enantiomer of the product in significant excess over the other.
This capability is invaluable for producing optically pure active pharmaceutical ingredients (APIs), where a single enantiomer often possesses the desired therapeutic effect while the other may be inactive or harmful[5].
Caption: Conceptual workflow of a chiral ligand in asymmetric catalysis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol should be consulted, the safety profile is expected to be similar to its well-characterized precursor. The following guidelines are based on published data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1).
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source |
| Signal Word | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |
| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [7][8] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [7][8] |
| Required PPE | N95-type dust mask, chemical safety goggles, protective gloves | [7][9][10] |
Handling and Storage
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[10]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (CAS: 153322-11-3) represents a valuable tool in the arsenal of the synthetic chemist. As a rationally designed derivative of a common chiral auxiliary, it offers a refined steric and electronic profile for use as a ligand in asymmetric catalysis. Its synthesis is straightforward from readily available precursors, allowing for its application in the development of enantiomerically pure pharmaceuticals and fine chemicals. Adherence to rigorous safety protocols is essential when handling this and related compounds to ensure a safe and effective research environment.
References
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(1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol | Tetrahedron. Source: Tetrahedron. [Link]
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem. Source: PubChem, National Center for Biotechnology Information. [Link]
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol - Chem-Impex. Source: Chem-Impex International. [Link]
-
(1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc. Source: Chemsrc. [Link]
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Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. Source: ResearchGate, citing Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Safety Data Sheet: 2-Amino-1-phenylethanol - Carl ROTH. Source: Carl ROTH. [Link]
Sources
- 1. 153322-11-3 | (1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol | Tetrahedron [thsci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 8. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com [carlroth.com]
